Cas no 433967-16-9 (2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid)
2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid
- 2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid
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- MDL: MFCD03130886
- Inchi: 1S/C21H18N2O6S/c1-29-16-10-6-15(7-11-16)23-30(27,28)17-12-8-14(9-13-17)22-20(24)18-4-2-3-5-19(18)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
- InChI Key: DIHDNBWYOPCAIC-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC=C1C(NC1=CC=C(S(NC2=CC=C(OC)C=C2)(=O)=O)C=C1)=O
2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 173695-1g |
2-({4-[(4-Methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid |
433967-16-9 | 1g |
$316.00 | 2023-09-10 | ||
| Matrix Scientific | 173695-5g |
2-({4-[(4-Methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid |
433967-16-9 | 5g |
$810.00 | 2023-09-10 | ||
| Matrix Scientific | 173695-10g |
2-({4-[(4-Methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid |
433967-16-9 | 10g |
$1170.00 | 2023-09-10 |
2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid
Introduction to 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid (CAS No. 433967-16-9)
2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid, also known by its CAS number 433967-16-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, which include a benzoic acid moiety and a sulfonyl anilide group. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing scientific investigation.
The molecular formula of 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid is C18H16N2O5S, and its molecular weight is approximately 368.39 g/mol. The compound's structure can be visualized as a benzoic acid core linked to a sulfonyl anilide group through an amide bond. This structural arrangement provides the molecule with a combination of hydrophilic and hydrophobic properties, which are crucial for its biological activity and pharmacokinetic behavior.
In recent years, 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid has been studied for its potential as a therapeutic agent in various disease models. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid has also been investigated for its potential anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic profile of 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid is another important aspect that has been extensively studied. Research indicates that the compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, its metabolic stability has been evaluated in various preclinical models, suggesting that it may have a suitable half-life for therapeutic use.
In terms of safety, preliminary toxicological studies have shown that 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid has a relatively low toxicity profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety and potential side effects. These studies are crucial for advancing the compound from preclinical stages to clinical trials.
The synthesis of 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid involves several steps, including the formation of the sulfonyl anilide intermediate and subsequent coupling with benzoic acid. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the reaction of 4-methoxyaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with 4-aminoacetophenone to generate the desired product.
The potential applications of 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid extend beyond traditional pharmaceuticals. In the field of materials science, this compound has been explored for its ability to form supramolecular assemblies with other molecules, which could have implications for the development of new functional materials. Additionally, its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
In conclusion, 2-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)benzoic acid (CAS No. 433967-16-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its anti-inflammatory and anticancer properties, combined with favorable pharmacokinetic characteristics, make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its importance in modern drug discovery efforts.
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